Author: BenchChem Technical Support Team. Date: January 2026
This technical guide provides a comprehensive overview of the spectroscopic data for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, a key building block in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the structural characterization of this compound using state-of-the-art spectroscopic techniques.
Introduction: The Significance of Spectroscopic Characterization
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, with the molecular formula C₁₄H₁₇BN₂O₂, is a bifunctional molecule incorporating a quinoxaline heterocycle and a pinacol boronate ester.[1][2] The quinoxaline moiety is a prevalent scaffold in a multitude of biologically active compounds, while the boronate ester group serves as a versatile handle for carbon-carbon and carbon-heteroatom bond formation, most notably in Suzuki-Miyaura cross-coupling reactions.
Accurate and unambiguous structural elucidation is paramount to ensure the integrity of subsequent synthetic transformations and to understand the structure-activity relationships of its derivatives. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. This guide will delve into the theoretical underpinnings and practical application of these methods for the comprehensive characterization of the title compound.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's basic properties is essential before delving into its spectroscopic data.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₇BN₂O₂ | [1] |
| Molecular Weight | 256.11 g/mol | [1][2] |
| IUPAC Name | 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline | [1] |
| CAS Number | 1167418-13-4 | [1][3] |
| Appearance | Colorless solid | [4] |
digraph "6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontcolor="#202124"];
edge [color="#5F6368"];
// Nodes for the quinoxaline ring system
N1 [label="N", pos="0,1.5!"];
C2 [label="C", pos="1.3,1.5!"];
C3 [label="C", pos="1.3,0!"];
N4 [label="N", pos="0,0!"];
C4a [label="C", pos="-1.3,0!"];
C8a [label="C", pos="-1.3,1.5!"];
C5 [label="C", pos="-2.6,0!"];
C6 [label="C", pos="-3.9,0!"];
C7 [label="C", pos="-3.9,1.5!"];
C8 [label="C", pos="-2.6,1.5!"];
// Nodes for the dioxaborolane ring and methyl groups
B[label="B", pos="-5.2,0!"];
O1 [label="O", pos="-6.5,0.75!"];
O2 [label="O", pos="-6.5,-0.75!"];
C_pin1 [label="C", pos="-7.8,0.75!"];
C_pin2 [label="C", pos="-7.8,-0.75!"];
Me1 [label="CH₃", pos="-8.5,1.5!"];
Me2 [label="CH₃", pos="-9.2,0!"];
Me3 [label="CH₃", pos="-8.5,-1.5!"];
Me4 [label="CH₃", pos="-9.2,-0.75!"];
// Edges for the quinoxaline ring
C8a -- N1;
N1 -- C2;
C2 -- C3;
C3 -- N4;
N4 -- C4a;
C4a -- C8a;
C4a -- C5;
C5 -- C6;
C6 -- C7;
C7 -- C8;
C8 -- C8a;
// Edge for the boronate ester linkage
C6 -- B;
// Edges for the dioxaborolane ring
B -- O1;
B -- O2;
O1 -- C_pin1;
O2 -- C_pin2;
C_pin1 -- C_pin2;
// Edges for the methyl groups
C_pin1 -- Me1;
C_pin1 -- Me2;
C_pin2 -- Me3;
C_pin2 -- Me4;
}
Caption: Molecular structure of the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.[5]
¹H NMR Spectroscopy
Principle: ¹H NMR spectroscopy exploits the magnetic properties of hydrogen nuclei (protons).[6] When placed in a strong magnetic field, protons can exist in different spin states. The absorption of radiofrequency energy causes transitions between these states, and the resonance frequency is highly sensitive to the local electronic environment of each proton.[7] This results in a spectrum where chemically non-equivalent protons produce distinct signals, providing information on the number of different types of protons, their relative numbers (integration), and their connectivity (spin-spin splitting).[8]
Experimental Protocol:
A solution of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline is prepared in a deuterated solvent, typically deuterated chloroform (CDCl₃), which is NMR-inactive in the proton region.[7] A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).[6] The spectrum is acquired on a high-field NMR spectrometer, for instance, at 500 MHz.
Data Summary:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.86-8.82 | m | 2H | H-2, H-3 |
| 8.59 | s | 1H | H-5 |
| 8.12 | dd, J = 8.0, 2.0 Hz | 1H | H-7 |
| 8.06 | d, J = 8.0 Hz | 1H | H-8 |
| 1.37 | s | 12H | 4 x CH₃ (pinacol) |
| Source:[4] |
In-depth Analysis:
-
Aromatic Region (δ 8.0-9.0 ppm): The quinoxaline protons appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents. The two protons on the pyrazine ring (H-2 and H-3) appear as a complex multiplet between δ 8.86 and 8.82 ppm. The proton at the 5-position (H-5) is the most deshielded of the benzenoid protons, appearing as a singlet at δ 8.59 ppm. This significant downfield shift is attributed to the combined electron-withdrawing effects of the adjacent nitrogen atom and the boronate ester group. The H-7 and H-8 protons exhibit a characteristic ortho-coupling, with H-7 appearing as a doublet of doublets due to an additional smaller meta-coupling.
-
Aliphatic Region (δ 1.0-1.5 ppm): The twelve protons of the four equivalent methyl groups of the pinacol moiety give rise to a sharp singlet at δ 1.37 ppm. The equivalence of these methyl groups is due to the free rotation around the C-O and B-O bonds.
Caption: Key ¹H NMR assignments for the title compound.
¹³C NMR Spectroscopy
Principle: ¹³C NMR spectroscopy observes the magnetic properties of the ¹³C isotope, which has a natural abundance of approximately 1.1%.[9] Due to this low abundance, carbon-carbon coupling is generally not observed. Spectra are typically acquired with broadband proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.[10] The chemical shift of each carbon is indicative of its electronic environment, providing valuable information about the carbon skeleton.[11]
Experimental Protocol:
The sample is prepared in a deuterated solvent as for ¹H NMR. The ¹³C NMR spectrum is typically acquired on the same instrument, for example at 125 MHz. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.[12]
Data Summary:
| Chemical Shift (δ, ppm) | Assignment |
| 145.53 | C-8a |
| 145.03 | C-2 |
| 144.37 | C-3 |
| 142.41 | C-4a |
| 137.31 | C-5 |
| 134.75 | C-7 |
| 131.90 (br) | C-6 |
| 128.44 | C-8 |
| 84.36 | C(CH₃)₂ (pinacol) |
| 24.86 | CH₃ (pinacol) |
| Source:[4] |
In-depth Analysis:
-
Aromatic Region (δ 120-150 ppm): The eight carbon atoms of the quinoxaline ring system are all observed in the downfield region. The carbons directly attached to nitrogen (C-2, C-3, C-8a, and C-4a) are found at lower field. The carbon bearing the boronate ester group (C-6) appears as a broad signal at δ 131.90 ppm. This broadening is a characteristic feature of carbons attached to boron, which is a quadrupolar nucleus.
-
Aliphatic Region (δ 20-90 ppm): The quaternary carbons of the pinacol group are observed at δ 84.36 ppm, while the four equivalent methyl carbons resonate at δ 24.86 ppm.
Mass Spectrometry (MS)
Principle: Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[13] High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule with a high degree of confidence.[14][15]
Methodology:
The sample is introduced into the mass spectrometer, where it is ionized. Common ionization techniques for this type of molecule include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). The resulting ions are then separated based on their m/z ratio and detected.
Data Summary:
| Parameter | Value |
| Ionization Mode | ESI or similar "soft" ionization |
| Calculated m/z for [M+H]⁺ | 257.14558 |
| Measured m/z for [M+H]⁺ | 257.14440 |
| Source:[4] |
In-depth Analysis:
The high-resolution mass spectrum shows a protonated molecular ion [M+H]⁺ at an m/z value that is in excellent agreement with the calculated exact mass for the molecular formula C₁₄H₁₈BN₂O₂⁺. This provides strong evidence for the elemental composition of the compound.
Infrared (IR) Spectroscopy
Principle: Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[3][16] Different functional groups absorb IR radiation at characteristic frequencies, making IR spectroscopy a valuable tool for identifying the presence of specific functional groups within a molecule.[17]
Experimental Protocol:
The IR spectrum of a solid sample can be obtained using a KBr pellet or as a Nujol mull.[1][18] Alternatively, Attenuated Total Reflectance (ATR) FT-IR spectroscopy can be used, where the sample is placed in direct contact with a crystal.[19]
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2980 | Strong | Aliphatic C-H stretch (methyl) |
| ~1620 | Medium | C=N stretch (quinoxaline ring) |
| ~1500, 1450 | Medium-Strong | Aromatic C=C ring stretch |
| ~1360 | Strong | B-O stretch (boronate ester) |
| ~1140 | Strong | C-O stretch (boronate ester) |
| ~830 | Strong | Aromatic C-H out-of-plane bend |
In-depth Analysis:
The IR spectrum is expected to show characteristic absorption bands for both the quinoxaline ring and the pinacol boronate ester. The aromatic C-H stretching vibrations are anticipated around 3050 cm⁻¹, while the aliphatic C-H stretches from the methyl groups will appear at lower wavenumbers, around 2980 cm⁻¹. The C=N stretching of the quinoxaline ring is expected in the 1620 cm⁻¹ region.[20] The most characteristic bands for the boronate ester are the strong B-O and C-O stretching vibrations, which are predicted to appear around 1360 cm⁻¹ and 1140 cm⁻¹, respectively.
Conclusion
The collective data from ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy provide a comprehensive and unambiguous structural confirmation of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline. Each technique offers complementary information, and together they form a robust analytical workflow for the characterization of this and related compounds. The detailed interpretation of the spectroscopic data presented in this guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.
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